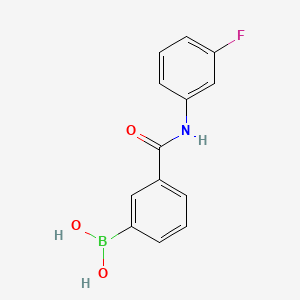

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYVDZJZDGCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660278 | |

| Record name | {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-34-3 | |

| Record name | {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(3-Fluorophenyl)carbamoyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also the scientific rationale behind the experimental choices.

Introduction and Significance

This compound is an organic compound featuring a boronic acid moiety and a fluorophenyl-substituted amide group. Boronic acids are exceptionally versatile intermediates in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of the amide linkage and the fluorine atom introduces specific physicochemical properties that are often sought after in the design of bioactive molecules. Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability. The unique structural combination of this molecule makes it a valuable building block for the synthesis of complex pharmaceutical agents.

Synthesis Strategy: Amide Bond Formation

The core of this synthesis lies in the formation of an amide bond between 3-aminophenylboronic acid and 3-fluorophenyl isocyanate. This reaction is a well-established method for creating urea and amide derivatives. The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amino group of the boronic acid.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the amino group of 3-aminophenylboronic acid to the carbonyl carbon of 3-fluorophenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon of the isocyanate, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid proton transfer to yield the final stable amide product.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-Aminophenylboronic acid | ≥98% | Sigma-Aldrich | 30418-59-8 |

| 3-Fluorophenyl isocyanate | >97.0% (GC) | TCI | 404-71-7 |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 109-99-9 |

| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 |

| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | 7647-01-0 |

| Sodium sulfate (Na₂SO₄) | Anhydrous | J.T. Baker | 7757-82-6 |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringe

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

High-vacuum pump

Synthesis Workflow Diagramdot

Sources

Physicochemical properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid

Executive Summary

This compound is an organoboron compound with significant potential as a building block in medicinal chemistry and drug discovery. Its utility is largely derived from the versatile reactivity of the boronic acid moiety, particularly in Suzuki-Miyaura cross-coupling reactions, and its capacity to form reversible covalent bonds with biological nucleophiles.[1][2] This guide provides a comprehensive framework for the characterization of its core physicochemical properties, which are critical determinants of its behavior in both synthetic and biological systems. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document establishes a predictive and analytical framework based on well-understood principles of boronic acid chemistry and data from structurally related analogs. We present detailed, field-proven protocols for determining key parameters such as pKa, solubility, stability, and lipophilicity, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Role of Arylboronic Acids in Drug Discovery

Boronic acids, first synthesized in 1860, have become indispensable tools in modern organic chemistry and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and key pharmacophores.[2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, utilizes boronic acids to form carbon-carbon bonds with exceptional efficiency, enabling the synthesis of complex molecular architectures.[3]

Beyond their role as synthetic intermediates, the boronic acid group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) used in cancer therapy.[1][2] The boron atom's empty p-orbital allows it to act as a Lewis acid, facilitating reversible covalent interactions with diols, a characteristic exploited for glucose sensing and drug delivery applications.[1][4]

This compound, with its combination of a boronic acid, a fluorinated aromatic ring, and an amide linker, represents a trifecta of functionalities relevant to drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the amide bond provides a key hydrogen bonding motif. This guide will delineate the essential physicochemical properties of this molecule and provide the methodologies required for their rigorous assessment.

Core Physicochemical Properties: An Analytical & Predictive Framework

A thorough understanding of a compound's physicochemical properties is foundational to its application in drug development. The following section outlines the key parameters for this compound and provides standard protocols for their determination.

Structural and General Properties

The fundamental properties of the target compound are summarized below. While experimental data for this specific molecule is scarce, key identifiers and calculated values provide a starting point for its characterization.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | --- |

| CAS Number | 874288-34-3 | [5] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | PubChem[6] |

| Molecular Weight | 259.04 g/mol | PubChem[6] |

| Appearance | Expected to be a white to off-white solid | General knowledge of arylboronic acids |

| Melting Point | >215 °C (Typical for related structures) | Analog Data[7] |

| pKa | ~8.5 - 9.5 (Predicted) | Analog Data & Substituent Effects[1][2][8] |

| Solubility | Soluble in polar organic solvents (e.g., Ether, Ethanol); low solubility in water and nonpolar solvents. | Analog Data[8][9][10] |

Acidity (pKa)

Scientific Rationale: The pKa of a boronic acid is a measure of its Lewis acidity and is critical to its function.[2] It governs the equilibrium between the neutral, trigonal planar form R-B(OH)₂ and the anionic, tetrahedral boronate form R-B(OH)₃⁻. This equilibrium is central to its ability to interact with diols (like sugars in biological systems) and its reactivity in chemical synthesis.[1][2] The presence of electron-withdrawing groups, such as the fluorine atom and the meta-carbamoyl group, is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), thereby increasing its acidity.[2][8]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Use a micro-burette for precise titrant delivery.

-

Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption, titrate the solution with a standardized 0.1 M NaOH solution.

-

Data Acquisition: Record the pH after each incremental addition of NaOH.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The data can be further refined using Gran plot analysis.

-

Trustworthiness: The protocol's validity is confirmed by running a standard compound with a known pKa (e.g., benzoic acid) under identical conditions.

Stability and Degradation Profile

Scientific Rationale: Boronic acids are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation.[11] Oxidative deboronation, often mediated by reactive oxygen species (ROS), cleaves the carbon-boron bond to yield an alcohol (phenol in this case) and boric acid.[12] This pathway is highly relevant for in vivo applications. Understanding the compound's stability under various stress conditions is mandated by regulatory agencies and is crucial for determining storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic: Add 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.[13]

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Time Points: Sample from each condition at initial, 4, 8, 12, and 24-hour time points. Neutralize acid/base samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Section 3). Quantify the parent compound and identify major degradants using HPLC-MS.

-

Self-Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks, ensuring accurate quantification of degradation.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Advanced Analytical Characterization

Scientific Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for the analysis of boronic acids in industrial and research settings.[14] However, boronic acids present a unique challenge: they readily undergo dehydration in the gas phase of the mass spectrometer source to form cyclic trimers known as boroxines.[15][16] This can complicate mass spectral interpretation and reduce the sensitivity for the parent molecule.

Expert Insight: The formation of boroxines is highly dependent on the MS source conditions, particularly the cone voltage.[16] By optimizing this parameter (typically keeping it low, around 20-30V), the ionization of the parent molecule [M+H]⁺ or [M-H]⁻ can be favored, minimizing the formation of the boroxine artifact. The use of a mobile phase modifier like ammonium acetate can also help stabilize the parent ion.[14][16]

Experimental Protocol: HPLC-MS Method Development

-

Column Selection: Start with a robust C18 column (e.g., Acquity BEH C18) suitable for a wide range of polar and nonpolar analytes.[14]

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Alternative: Use 10 mM Ammonium Acetate in place of Formic Acid to potentially reduce boroxine formation.[14]

-

-

Gradient Optimization: Develop a gradient elution method starting from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) over 10-15 minutes to ensure elution and separation from impurities.

-

MS Parameter Optimization:

-

Perform direct infusion of the compound to find the optimal cone voltage that maximizes the [M+H]⁺ signal while minimizing the boroxine signal.

-

Optimize other source parameters like capillary voltage, source temperature, and gas flows.

-

-

Method Validation: Validate the final method for linearity, precision, accuracy, and limit of quantification (LOQ) according to standard guidelines. The method should demonstrate a limit of detection (LOD) in the low µg/mL range.[14]

Workflow for HPLC-MS Method Development

Caption: Systematic workflow for HPLC-MS method development.

Role in Medicinal Chemistry & Synthetic Pathways

The primary application of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.[17] This reaction is a powerful method for creating a biaryl linkage, a common structural motif in many biologically active molecules. The boronic acid serves as the organoboron component that, in the presence of a palladium catalyst, couples with an aryl halide or triflate.

Conceptual Pathway: Synthesis of a Biaryl Compound

The diagram below illustrates the role of our target molecule in a generic Suzuki coupling reaction. This process involves an oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with the boronate (formed in situ from the boronic acid and a base), and finally, a reductive elimination step that forms the new C-C bond and regenerates the catalyst.

Caption: Role as a key reactant in Suzuki coupling.

Conclusion

While specific, publicly available experimental data for this compound is limited, a robust characterization is achievable through the application of established analytical principles. This guide provides the scientific rationale and detailed protocols necessary for researchers to determine its critical physicochemical properties, including acidity, stability, and chromatographic behavior. By understanding these parameters, scientists can effectively utilize this versatile building block in the rational design and synthesis of novel therapeutic agents, leveraging the unique chemical and biological potential conferred by its arylboronic acid moiety.

References

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdpcPh8y3xnOAjsQNIffjAtWyRNRsMrSY6cAGIIkarM5_8iZCXzjTGCfwuy6LftZGTfLqOXwKkuCN1ZsyjUW7KaOn6vcNLoITBm8vn7r80cK8rgSD8aLuiI5xRy4xzkVBEBxNJ]

- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEokDFmq-pzMFTiONP9lpili3NoCmdoq72gPAtizCPL5wPQQ5lvJoqz0pFn7Pq1q1XcYrnaONOigBI78jZN9lzAcgywYNKWjKmZqdBw4fvbPRatLeGQA8RDp-fTmuzGV7_i27FLugk0ivRpQ2ZTrL8lvbJT]

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qDgI4HQqJcLrRLKdOQzXmYCrPeKl720XrdhFmidPx2QJajGP4170C89tqHrYIFwJZc8Y6nns8ulYpycfLEU7al9-tmV7wEahuo2oqZFmVNZsUDfX9gbPHWZBJOJ27XxYFmZ-7C5i2uaBQ42D8vG6dIdOGO4i-Gq2rX5n]

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHolxf5jPF4KkE5JWJqHuBnxL-OUwrMtki5UuonprjtCIyREBMRrlVSgcQUpK4CT1mwLB735KYG4vRyi8UEoC8Dtk_MEFcDu4FjsJzGoVv4x5FEd6sIB_2de6qSkRYEk8vi2XkAHIWbkBUbqYNU4THOHneMMlL9BDjKw94AK2MRCGV40wozR3xhtLdyAlN2MAIkZSrjvSRLwP5qtjHZ5MTMgRI4-5v3oPfd78ghgBxRDap9Y0VH3X3Vr5ethMy2ZIKUE0lmAMQdtrezUpm3t68D_HqhZ7sNEHL6mz8oEhCsOA4oDnfYgk7pVdy2rYWJehdAPiw=]

- Analytical Methods. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1TJAGtMLckR-OVwk0uS8rChy96qHn-zKbb3i-PcDRFRZbJ9nJfXi9aX1Zjsf8A19B5x6k2rYmrO6ivDGhPoyYLjTczKqDLkDIoLxVGO77iGZsxY4e1tWzT7VEj6OX38_8S2sQOcufFsiwY5bHveTAUCbM4BNErTk=]

- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7GOnnjjUcLc_HNaNtanofqztEF4xrv-OHzowv8VycQn2ndDYXYwLLR9F5tRnh_bBiBwcQq7cxuZb4mEN4GNwdaams7nyCLNAOb46-bAvNwESOD9pWXBTHMEOggM8sR2zPjkO8]

- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvOEnMRFXXXpfdZPdLa69gD1GJQQMJUBxVxmwhh01wNlZhZGvgjVBJemWWcRdLWgXnjrJEzJYPv_GDGkXmhWOrkfvM3WK_bYWJkuivP3MuixnYUWTxT45Ggd_SLtKdhBbZmGceFPxLkz00GG5V3AwjBl9O7zzfJRRvxk0uTpUS8Dk5La4BoCnJfmTK1Y7kwEnjUVS3np-NouNq5GT-8WoMzacxgpUZ-Wzr1IP-P_QRjZ-OylM=]

- The background and radical generation pathways involving boronic acid (derivatives). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF36x1zEo3BP2mgaaSPYn-fdy487hDnG59UqCN39sYM6eWVvqz7_ffiNYSJE7vpf-qqoZ7YuOMXsdo0d7jUFXecQGJQIRtQa7lh4kEqNZ8UxoJSXcEsSmoBrf281dmUN-MtK-n-R_dckpE6UFUWUWi0-sgegEIjXeaFbk71P9h9FmoM7_6HLdhqK7p088TrU_8b4V7xFRPQ5kXWLUXNg8ZFhkcygWTL7zFsBL5EbF6MBMhYJdSSgcfcv0UymoZ8OA4=]

- 3-Carbamoyl-5-fluorophenyl boronic acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLHMEKQdqzd5iTfHQypBllUYusgigjt8GnhWVlVknbwkoue8EAx4zE07wygZQh05esf2GTe4WUlY7r3jUI2EuqXXaYnbOhnKQT8ibhIW9ZZljZSAz7AbqSlR25z9phnr-SzDTalLLW0TRBr46aA6aVm4feb09LCA==]

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQxDNkfkzIOqa9wKTyO1VnHkeYYvbRhWzr9yBscDTEmEaPjKCO6W8VOAb9dhDiTGjRdLd0G7aCGySHbcPgodDkRXPRJ3_ZZwa3Bmy2e6DKXyzHpiaskqZpXVq_WgEPha29Aw5-7S_6twCOYA==]

- Boronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]

- (3-Fluoro-4-((3-fluorophenyl)carbamoyl)phenyl)boronic acid. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1449145-18-9_1078719.html]

- (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44717609]

- 3-Fluorophenylboronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733986]

- 3-Fluorophenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/523319]

- (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid. ChemScene. [URL: https://www.chemscene.com/products/3-3-Chloro-4-fluorophenyl-carbamoyl-phenyl-boronic-acid-1072946-04-3.html]

- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0214]

- pK a values for boronic acids 1-7. ResearchGate. [URL: https://www.researchgate.net/figure/pKa-values-for-boronic-acids-1-7_tbl1_361849156]

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. SpringerLink. [URL: https://link.springer.com/article/10.1007/s10856-024-06822-x]

- (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89138009]

- [3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/ingredient-info/3-2-fluorophenyl-carbamoyl-phenyl-boronic-acid]

- This compound. Xidi-reagent. [URL: https://www.xidi-reagent.com/cas-874288-34-3.html]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999318/]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1697]

- (4-Fluoro-3-((3-fluorophenyl)carbamoyl)phenyl)boronic acid. BLDpharm. [URL: https://www.bldpharm.com/products/1449145-17-8.html]

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [URL: https://www.mdpi.com/2073-4360/5/4/1956]

- Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC166922/]

- 3-Carbamoyl-4-fluorobenzeneboronic acid, 97%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-carbamoyl-4-fluorobenzeneboronic-acid-97/H53102.03]

- Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30295184/]

- Phenylboronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/341935741_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]

- Solubility of investigated compounds in water. ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole_fig2_282329385]

- (4-Fluoro-3-((2-fluorophenyl)carbamoyl)phenyl)boronic acid. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2096337-03-8_1311718.html]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7409225/]

- Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/123178]

- Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7763784/]

- Selected boronic acids and their pKa values. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-boronic-acids-and-their-pKa-values_tbl1_343208752]

- Identifying patterns to uncover the importance of biological pathways on known drug repurposing scenarios. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10774640/]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 6. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluorophenylboronic acid = 95.0 768-35-4 [sigmaaldrich.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 12. pnas.org [pnas.org]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. [3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]

An In-depth Technical Guide to Fluorophenylcarbamoyl Phenylboronic Acids: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids represent a uniquely versatile class of pharmacophores, capable of forming reversible covalent bonds with the active site serine residues of proteases, making them highly effective enzyme inhibitors.[1] This guide delves into a specific and medicinally relevant subclass: fluorophenylcarbamoyl phenylboronic acids. We will deconstruct their molecular architecture and nomenclature, provide detailed synthetic methodologies, and explore their applications, particularly as inhibitors of serine proteases like Fibroblast Activation Protein (FAP), a significant target in oncology and fibrosis.[2][3] This document serves as a technical resource, blending foundational chemical principles with practical, field-proven insights for professionals in drug development.

Introduction to Boronic Acids in Drug Discovery

The journey of boronic acids from chemical curiosities to clinical realities is a testament to their unique chemical properties. Unlike many electrophiles used in drug design, the boron atom in a boronic acid (-B(OH)₂) is a mild Lewis acid, allowing it to accept an electron pair from a nucleophile, such as the hydroxyl group of a catalytic serine in an enzyme's active site.[4]

The Boronic Acid Pharmacophore

The utility of the boronic acid moiety stems from its distinct geometry and electronic nature. The boron atom is sp²-hybridized and possesses an empty p-orbital, rendering the molecule planar in its ground state.[5] This planarity can change upon interaction with a biological target. Their stability, ease of handling, and capacity for diverse chemical modifications make them ideal building blocks in medicinal chemistry.[6][7]

Mechanism of Action: Covalent Inhibition of Serine Proteases

Boronic acid-based inhibitors are renowned for their potent and selective inhibition of serine proteases.[8] They function as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[1][8] The mechanism involves the nucleophilic attack by the active site serine's hydroxyl group on the electrophilic boron atom. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the enzyme in an inactive state.[1][9] This covalent interaction is stabilized by hydrogen bonds within the active site, including the oxyanion hole, leading to highly potent inhibition with Ki values often in the nanomolar range.[8][9]

The inhibitory mechanism can be visualized as follows:

Figure 1: Covalent inhibition of a serine protease by a boronic acid.

Decoding the Structure and Nomenclature

The name "fluorophenylcarbamoyl phenylboronic acid" describes a precise molecular arrangement. Understanding this structure is key to appreciating its synthesis and function.

Core Scaffolds and Substituents

The molecule is built upon a phenylboronic acid core.[5][10] The key substituent is a fluorophenylcarbamoyl group. While the name can be interpreted in several ways, a common and synthetically accessible structure is one where a functional group on the phenylboronic acid core is linked to a fluorophenyl group via a carbamoyl (amide) or urea linkage.

A chemically precise example found in chemical databases is (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid .[11] Let's dissect this structure:

-

Parent: Phenylboronic acid, where the boronic acid group is at position 1.

-

Substituent: Located at position 4 of the phenyl ring.

-

Linkage: A carbamoyl group, in this case, an amide (-C(=O)NH-).

-

Terminal Group: A 3-fluorophenyl group attached to the nitrogen of the amide.

The isomeric possibilities are vast and crucial for structure-activity relationships (SAR):

-

The fluorine atom can be at the ortho (2), meta (3), or para (4) position of its phenyl ring.

-

The carbamoyl substituent can be at the ortho, meta, or para position of the phenylboronic acid ring.

Systematic (IUPAC) Nomenclature

According to IUPAC rules, the boronic acid group defines the parent structure.[12]

-

For (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid , the IUPAC name is [4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid.[11]

-

Another common synonym is N-(3-Fluorophenyl)-4-boronobenzamide.[11]

This systematic approach ensures clarity regarding the precise location of each substituent, which is critical for reproducibility and patent literature.

Synthetic Pathways and Methodologies

The synthesis of these molecules relies on robust and well-established organic chemistry reactions. A common strategy involves coupling two key fragments.

Retrosynthetic Analysis

A logical retrosynthetic approach for a molecule like 4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid involves disconnecting the amide bond. This leads to two primary starting materials: a phenylboronic acid derivative with an amino or carboxylic acid group, and a corresponding fluorophenyl derivative.

Figure 2: Retrosynthetic analysis for fluorophenylcarbamoyl phenylboronic acids.

Experimental Protocol: Synthesis via Amide Coupling

This protocol details the synthesis of N-(3-Fluorophenyl)-4-boronobenzamide from 4-carboxyphenylboronic acid and 3-fluoroaniline, a common method for creating the amide linkage.

Materials:

-

4-Carboxyphenylboronic acid

-

3-Fluoroaniline

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes. A white precipitate (dicyclohexylurea) will form.

-

Amine Addition: Add 3-fluoroaniline (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter off the dicyclohexylurea precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The specific placement of the fluoro and carbamoyl groups significantly impacts the molecule's properties and biological activity.

Key Physicochemical Parameters

The properties of these compounds are crucial for their behavior as drugs, affecting absorption, distribution, metabolism, and excretion (ADME).

| Property | Typical Value Range | Significance |

| Molecular Weight | 250 - 350 g/mol | Influences solubility and permeability.[11] |

| pKa | 8.5 - 9.0 | The acidity of the boronic acid is key to its interaction with serine.[5] |

| LogP | 1.5 - 3.0 | Affects membrane permeability and solubility. |

| Polar Surface Area | 60 - 80 Ų | Impacts cell penetration and transport properties. |

Note: Values are estimates and vary based on specific isomerism.

Impact of Fluorine Substitution

The inclusion of a fluorine atom is a common strategy in medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of oxidative metabolism, increasing the drug's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with the target protein, potentially increasing potency.

-

pKa Modulation: The electron-withdrawing nature of fluorine can subtly alter the acidity of the boronic acid, fine-tuning its reactivity.

Applications in Drug Discovery: Targeting Fibroblast Activation Protein (FAP)

One of the most promising applications for this class of compounds is the inhibition of Fibroblast Activation Protein (FAP). FAP is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial carcinomas.[2][3][13][14] Its restricted expression in normal tissues makes it an attractive and selective target for cancer therapy.[2][13]

FAP as a Therapeutic Target

FAP is implicated in tumor growth, invasion, and metastasis by remodeling the extracellular matrix.[3][14] Therefore, potent and selective FAP inhibitors are highly sought after. Boronic acids have proven to be a particularly effective scaffold for FAP inhibition.[2][15]

Case Study: Talabostat (Val-boroPro) and Analogs

While not a fluorophenylcarbamoyl derivative itself, Talabostat (Val-boroPro) is a pioneering boronic acid-based FAP inhibitor that validated this therapeutic approach.[16][17][18][19] It is a dipeptide analog that potently inhibits FAP and other dipeptidyl peptidases.[17][18][20] The success of Talabostat spurred the development of more refined inhibitors, including those incorporating aromatic scaffolds designed to enhance potency and selectivity. The principles learned from Talabostat—namely, the effectiveness of the boronic acid warhead—are directly applicable to the design of fluorophenylcarbamoyl phenylboronic acid inhibitors.[2][14]

Conclusion and Future Perspectives

Fluorophenylcarbamoyl phenylboronic acids represent a sophisticated class of molecules at the intersection of synthetic chemistry and pharmacology. Their rational design, grounded in the principles of transition-state inhibition, has made them powerful tools for targeting serine proteases involved in human disease. The ability to systematically modify their structure through proven synthetic routes allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties. As our understanding of the tumor microenvironment deepens, the development of next-generation FAP inhibitors and other targeted boronic acids will undoubtedly play a crucial role in the future of precision medicine.

References

- Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. PubMed.

- Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.

- Bachovchin, D. A., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry.

- Huber, M. A., et al. (2016). Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments. Journal of Cellular Physiology.

- Coombs, G. S., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology.

- Jansen, K., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Request PDF.

- BenchChem. (n.d.). Application Notes and Protocols for Boron-Based Serine Protease Inhibitors.

- Mettu, V. S., et al. (2020). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Journal of Nuclear Medicine.

- Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1.

- Jansen, K., et al. (2014). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters.

- Wang, L., et al. (2015). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect.

- Starck, D., & Schöier, C. (2003). Process for the preparation of substituted phenylboronic acids.

- PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.

- Georganics. (2024).

- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.

- APExBIO. (n.d.).

- MedchemExpress. (n.d.). Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor.

- MedChemExpress. (n.d.).

- National Cancer Institute. (n.d.).

- Wikipedia. (n.d.). Phenylboronic acid.

- Epperly, A. (2007). Talabostat.

- ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,...

- BenchChem. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid.

- PubChem. (n.d.). Phenylboronic Acid.

- Align Chemical Ltd. (n.d.). Phenylboronic acid.

- Iovine, C. P., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A.

- Chemistry LibreTexts. (2024). IUPAC Naming of Organic Compounds with Functional Groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. alignchemical.com [alignchemical.com]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. apexbt.com [apexbt.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Facebook [cancer.gov]

A Researcher's Guide to (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid: Properties, Applications, and Procurement

Introduction: A Tale of Two Moieties

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, identified by its CAS Number 874288-34-3, represents a quintessential example of a bifunctional reagent designed for purpose-driven synthesis.[1] This compound masterfully combines two key chemical features within a single, stable scaffold: a boronic acid group and a fluorophenyl amide moiety.

The boronic acid functional group is a celebrated workhorse in synthetic chemistry, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds with exceptional fidelity and functional group tolerance, making it a favored method for creating biaryl structures common in pharmaceutical agents.[3] The amide linkage and the fluorophenyl ring, on the other hand, are common pharmacophores. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the amide provides a rigid hydrogen-bonding unit crucial for molecular recognition at biological targets.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore its primary application in Suzuki-Miyaura coupling with mechanistic and practical insights, detail commercial sourcing options, and provide a validated experimental protocol for its use.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's properties are critical for reproducible and successful experimentation. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 874288-34-3 | [1] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | ChemUniverse |

| Molecular Weight | 259.04 g/mol | ChemUniverse |

| Typical Purity | ≥95% - 98% | [1][5] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| SMILES | O=C(NC1=CC(F)=CC=C1)C2=CC=CC(B(O)O)=C2 | General Knowledge |

Note: Physical properties such as melting point and solubility may vary slightly between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis (CoA) for the most accurate data.

Section 2: The Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This reaction forges a new C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an aryl or vinyl halide/triflate. Boronic acids containing electron-withdrawing groups, such as the fluorophenyl amide moiety present here, are valuable for synthesizing complex molecules with specific electronic properties.[2]

The Catalytic Cycle: A Mechanistic Overview

The trustworthiness of a protocol stems from understanding the underlying mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to restart the cycle.

The following diagram illustrates this fundamental process.

Section 3: Commercial Sourcing and Quality Assessment

Securing a high-quality, reliable supply of starting materials is a critical, yet often overlooked, aspect of research efficiency. Several vendors list this compound in their catalogs. When selecting a supplier, researchers should consider purity, available quantities, lead time, and the quality of documentation provided.

Comparative Supplier List

| Supplier | Product Number | Reported Purity | Available Quantities |

| Smolecule | F855893 | 98% | 1g |

| ChemUniverse | P85202 | 95% | 250mg, 1g, 5g |

| BLD Pharm | BD110515 | 97% | 1g, 5g, 25g |

Disclaimer: This list is not exhaustive and is based on publicly available data at the time of writing. Availability, pricing, and specifications are subject to change. Researchers should always verify information directly with the supplier.

The Importance of the Certificate of Analysis (CoA)

A CoA is a self-validating document that ensures the trustworthiness of the material. When reviewing a CoA for this compound, a researcher should look for:

-

Identity Confirmation: Evidence from ¹H NMR and/or Mass Spectrometry that confirms the structure.

-

Purity Assessment: A chromatogram (HPLC or GC) indicating the purity level. For boronic acids, it's also important to be aware of potential impurities like the corresponding boroxine (a cyclic anhydride), which can form upon dehydration.

Section 4: Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

This section provides a robust, field-proven protocol for the coupling of this compound with a generic aryl bromide.

Rationale Behind Component Selection

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common, reliable choice, though more advanced catalysts may be needed for less reactive coupling partners (e.g., aryl chlorides).[7]

-

Base: A base is essential to activate the boronic acid for transmetalation.[4] An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard, providing a good balance of reactivity and cost while being mild enough for many functional groups.[7]

-

Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used.[7] The organic solvent solubilizes the catalyst and aryl halide, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology

-

Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide of choice (1.0 mmol, 1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Through the septum, add 8 mL of a degassed solvent, such as toluene or dioxane.

-

Base Addition: In a separate vial, dissolve the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.) in 2 mL of degassed water. Add this aqueous solution to the reaction flask via syringe.

-

Reaction: Lower the flask into a pre-heated oil bath at 90-100 °C. Stir vigorously to ensure adequate mixing between the two phases.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental process, from setup to the final purified product.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its bifunctional nature allows for the reliable introduction of a fluorophenyl amide moiety into complex molecules via the robust and well-understood Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism, carefully selecting commercial suppliers based on quality and documentation, and employing validated protocols, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

- ChemUniverse. (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid.

- Gomes, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Al-Sagheer, F. A., & Beherei, H. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of the Indian Chemical Society.

- Ishihara, K., et al. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.

- 1PlusChem. (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid.

- MySkinRecipes. [3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid.

- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.

- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

- Lihan, C., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- Boronic Acid Derivatives. Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry.

- Organic Chemistry Portal. Suzuki Coupling.

- Ovejero-Pérez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Materials.

Sources

- 1. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemuniverse.com [chemuniverse.com]

- 6. [3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid in Organic Solvents

Abstract

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is a molecule of significant interest in medicinal chemistry and materials science, primarily due to its potential as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. The efficiency of such synthetic steps, as well as subsequent purification and formulation processes, is critically dependent on the solubility of this boronic acid in various organic solvents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It addresses the inherent challenges associated with boronic acids, outlines a robust experimental protocol for solubility determination, and discusses the anticipated solubility trends based on the physicochemical properties of the molecule and its analogs.

Introduction: The Unique Challenges of Boronic Acid Solubility

Boronic acids, while invaluable in synthetic chemistry, present unique challenges in solubility studies that distinguish them from other organic compounds. A primary complicating factor is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium between the boronic acid and its boroxine form is influenced by factors such as temperature, solvent, and the presence of water, leading to potential inconsistencies in solubility measurements.[1] Furthermore, the amphiphilic nature of many boronic acids, possessing both a nonpolar aryl ring and a polar boronic acid moiety, can lead to complex solvation behaviors, including the formation of micellar systems.[1]

The subject of this guide, this compound, incorporates several functional groups that influence its solubility profile: a boronic acid group capable of hydrogen bonding, a central phenyl ring, an amide linkage, and a fluorophenyl moiety. The interplay of these groups dictates the compound's interaction with different organic solvents.

Physicochemical Properties of this compound and Related Compounds

Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. While specific experimental data for this compound is scarce, we can infer its likely behavior by examining its constituent parts and related molecules.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₁BFNO₃ | [3] |

| Molecular Weight | 259.04 g/mol | [3] |

| Key Functional Groups | Boronic acid, Amide, Fluoro | [4] |

| Predicted LogP | 1.4112 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

The presence of both hydrogen bond donors (the B(OH)₂ and N-H groups) and acceptors (the O=C, B(OH)₂, and F atoms) suggests that solvents capable of hydrogen bonding will likely be effective in solvating this molecule. The predicted LogP indicates a moderate lipophilicity.

Anticipated Solubility Profile: A Qualitative Assessment

Based on general solubility principles and data from analogous phenylboronic acids, we can anticipate the following solubility trends for this compound:

-

High Solubility: In polar aprotic solvents that can act as hydrogen bond acceptors, such as ethers (e.g., tetrahydrofuran, diethyl ether) and ketones (e.g., acetone, 3-pentanone), high solubility is expected.[1][5] These solvents can effectively solvate the boronic acid and amide functionalities.

-

Moderate Solubility: Solvents like chloroform may offer moderate solubility.[1][5]

-

Low Solubility: In nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane), the solubility is anticipated to be very low due to the polar nature of the boronic acid and amide groups.[1][5]

The introduction of the (3-fluorophenyl)carbamoyl group is expected to generally increase solubility in many organic solvents compared to unsubstituted phenylboronic acid, a trend observed with other substituted phenylboronic acids.[2]

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for obtaining reliable solubility data. The following outlines a detailed methodology for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.

-

-

Quantitative Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method. High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly suitable technique.[6][7]

-

Prepare a standard curve using known concentrations of the boronic acid in the same solvent to ensure accurate quantification.

-

Data Analysis and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a table format, allowing for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent Example | Dielectric Constant | Solubility (mg/mL) |

| Ethers | Tetrahydrofuran (THF) | 7.5 | (To be determined) |

| Ketones | Acetone | 21 | (To be determined) |

| Halogenated | Chloroform | 4.8 | (To be determined) |

| Alcohols | Methanol | 33 | (To be determined) |

| Hydrocarbons | Methylcyclohexane | 2.0 | (To be determined) |

The interpretation of the solubility data should consider the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these potential interactions.

Caption: Intermolecular forces governing solubility.

A high solubility value indicates that the solute-solvent interactions are strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions. For this compound, the ability of a solvent to engage in hydrogen bonding with the boronic acid and amide groups is expected to be a primary driver of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not yet widely published, this guide provides a robust framework for its determination and interpretation. By understanding the inherent challenges associated with boronic acids and employing a rigorous experimental protocol, researchers can generate reliable data crucial for optimizing synthetic processes, purification, and formulation in drug development and materials science. The anticipated solubility trends, based on the compound's structural features and the behavior of analogous molecules, suggest a preference for polar aprotic solvents capable of hydrogen bonding.

References

- D. Zarzeczańska, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Sumitomo Chemical. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. SUMITOMO KAGAKU 2012.

- A. A. M. van den Oetelaar. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. HAN University of Applied Sciences.

- P. Leszczyński, et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4537–4544.

- G. Marinenko & C. E. Champion. (1969). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(5), 553–559.

- S. R. M. M. Kuila, et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5764-5770.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.

- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- UNT Digital Library. (2007). Literature Review of Boric Acid Solubility Data. UNT Digital Library.

- PubChem. (n.d.). 3-Fluorophenylboronic acid. PubChem.

- PubChem. (n.d.). (3-Carbamoyl-4-fluorophenyl)boronic acid. PubChem.

- PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. PubChem.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Boron Advantage: A Technical Guide to Arylboronic Acids in Medicinal Chemistry

Introduction: The Understated Power of the Boron Atom

In the vast and intricate world of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us to explore the unique properties of less common elements. Among these, boron, a humble metalloid, has carved out a significant and expanding niche. Specifically, its manifestation in the form of arylboronic acids has revolutionized aspects of drug discovery and development.[1][2] From their role as indispensable synthetic building blocks to their direct application as pharmacophores in FDA-approved drugs, arylboronic acids offer a unique chemical versatility that sets them apart.[3][4]

This guide provides an in-depth exploration of arylboronic acids from the perspective of a drug development professional. We will dissect the fundamental chemistry that makes these molecules so valuable, explore their diverse applications with illustrative case studies, and provide actionable experimental insights. Our journey will cover their pivotal role in constructing complex molecular architectures via the Suzuki-Miyaura coupling, their function as reversible covalent inhibitors of key enzymes, and their emerging applications in advanced diagnostics like Positron Emission Tomography (PET).[5][6]

The Unique Chemistry of Arylboronic Acids: A Foundation for Innovation

The utility of an arylboronic acid, Ar-B(OH)₂, stems from the unique electronic nature of the boron atom. With a vacant p-orbital, the boron center is Lewis acidic, making it electrophilic and capable of forming reversible covalent bonds with nucleophiles.[1][7] This characteristic is central to its mechanism of action as an enzyme inhibitor.[8] Furthermore, these compounds are generally stable, non-toxic, and relatively easy to synthesize and handle, making them highly practical for broad use in pharmaceutical research.[9]

Synthetic Accessibility: Building the Foundation

A key advantage of arylboronic acids is their straightforward synthesis, which allows for the creation of a diverse library of building blocks.[9][10] Common synthetic routes include:

-

From Grignard Reagents: The reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate ester, followed by acidic hydrolysis, is a classic and widely used method.[11][12] While effective, this method requires careful control of temperature (typically below -60°C in traditional protocols) to achieve good yields.[11]

-

Miyaura Borylation: A more modern and versatile approach is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][12] This method offers excellent functional group tolerance and is a staple in modern synthetic labs.[9]

-

C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds is an increasingly important strategy, offering an atom-economical route to novel arylboronic acids without the need for pre-functionalized starting materials.[9]

Pillar of Synthesis: Arylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, particularly for creating C(sp²)-C(sp²) bonds, a common linkage in many pharmaceutical agents.[13][14][15][16] This palladium-catalyzed reaction couples an organoboron compound (like an arylboronic acid) with an organic halide or triflate.[13][15] Its significance in drug discovery cannot be overstated, as it allows for the modular and efficient assembly of complex biaryl and heteroaryl structures from readily available starting materials.[14][17][18]

The reaction's success in pharmaceutical synthesis is due to its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[13]

The Catalytic Cycle: A Mechanistic View

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar¹-X), forming a Pd(II) complex.[13][15] This is often the rate-limiting step.

-

Transmetalation: A base activates the boronic acid to form a boronate species [Ar²-B(OH)₃]⁻, which then transfers its aryl group to the palladium center, displacing the halide.[15]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[13][15]

// Invisible nodes for text positioning node [shape="none"]; OA_text [label="Oxidative\nAddition"]; RE_text [label="Reductive\nElimination"]; Trans_text [label="Transmetalation"];

// Edges for the cycle Pd0 -> PdII_Aryl [dir="forward"]; PdII_Aryl -> PdII_Biaryl [dir="forward"]; PdII_Biaryl -> Pd0 [dir="forward"];

// Edges for labels and reagents edge [arrowhead="none", style="dashed", color="#5F6368"]; {rank=same; OA_text; Ar1X [label="Ar¹-X", shape="none"];} Ar1X -> Pd0; OA_text -> PdII_Aryl [style="invis"];

{rank=same; RE_text; Product [label="Ar¹-Ar²", shape="none"];} PdII_Biaryl -> Product; RE_text -> Pd0 [style="invis"];

{rank=same; Trans_text; Boronic [label="Ar²B(OH)₂\n+ Base", shape="none"];} Boronic -> PdII_Aryl; Trans_text -> PdII_Biaryl [style="invis"]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Arylboronic Acids as Pharmacophores: From Inhibition to Imaging

Beyond their role as synthetic intermediates, the boronic acid moiety is a "privileged scaffold" that can act as a pharmacophore, directly interacting with biological targets.[2]

Reversible Covalent Inhibition: The Bortezomib Story

The quintessential example of a boronic acid-based drug is Bortezomib (Velcade®) , a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[3][19][20] Its mechanism hinges on the electrophilic boron atom.[20] The 26S proteasome, a cellular machine responsible for degrading unwanted proteins, has a chymotrypsin-like activity at its β5 subunit, which relies on an N-terminal threonine residue for catalysis.[19][21]

The boronic acid of Bortezomib acts as a transition-state analog, forming a stable, yet reversible, covalent bond with the hydroxyl group of this catalytic threonine.[8][9][21] This interaction blocks the proteasome's function, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[20][21][22] The reversibility of this bond is a key attribute, contributing to the drug's efficacy and safety profile.[19][22]

}}", shape="record", fillcolor="#FFFFFF"]; }// Invisible nodes for alignment node [style=invis, width=0]; edge [style=invis]; Bortezomib -> Enzyme; } } Caption: Reversible covalent inhibition of the proteasome by Bortezomib.

Expanding the Therapeutic Arsenal

The success of Bortezomib paved the way for other boron-containing drugs, each with a unique mechanism.[3][4]

| Drug Name | Brand Name | Class | Mechanism of Action | Approved Indication(s) |

| Bortezomib | Velcade® | Proteasome Inhibitor | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[19][21] | Multiple Myeloma, Mantle Cell Lymphoma[19] |

| Ixazomib | Ninlaro® | Proteasome Inhibitor | A second-generation, orally bioavailable proteasome inhibitor with a similar mechanism to Bortezomib.[3][4] | Multiple Myeloma[3] |

| Vaborbactam | Vabomere® (combo) | β-lactamase Inhibitor | A cyclic boronic acid that inhibits serine β-lactamases, protecting carbapenem antibiotics from degradation.[3][23][24] | Complicated Urinary Tract Infections[23][25] |

| Tavaborole | Kerydin® | Antifungal | An oxaborole that inhibits fungal leucyl-tRNA synthetase (LeuRS), blocking protein synthesis.[26][27][28][29] | Onychomycosis (fungal nail infection)[26][28] |

| Crisaborole | Eucrisa® | Anti-inflammatory | An oxaborole that inhibits phosphodiesterase 4 (PDE4), reducing inflammation.[2][3] | Atopic Dermatitis (Eczema)[4] |

Saccharide Sensing: A Diagnostic Application

Arylboronic acids have a well-established ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a structural motif ubiquitous in saccharides like glucose.[30][31][32] This interaction forms a stable five- or six-membered cyclic boronate ester.[31] Researchers have leveraged this property to design sophisticated fluorescent sensors for glucose monitoring.[30][33][34] In a typical design, a fluorophore is tethered to the arylboronic acid.[30] Upon binding to glucose, the change in the electronic environment of the boron atom modulates the fluorescence output (e.g., via Photoinduced Electron Transfer, PET), providing a measurable signal corresponding to glucose concentration.[30][31]

PET Imaging: Visualizing Disease

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology. There is growing interest in using boron-containing molecules, particularly those that can be labeled with fluorine-18 (¹⁸F), as PET tracers.[6][35][36] For instance, amino acid mimetics where the carboxylate group is replaced by a trifluoroborate (-BF₃⁻) moiety can be radiolabeled and used to image tumors, as cancer cells often exhibit upregulated amino acid uptake.[6][35] This approach allows for the integration of the ¹⁸F radiolabel directly into the molecule's core, potentially increasing target specificity and providing high-contrast tumor images.[6][36]

Experimental Protocols: A Practical Approach

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is illustrative. Specific conditions must be optimized for each substrate combination.

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[13]

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water) via syringe. The choice of solvent and base is critical and depends on the specific substrates.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[13]

Protocol 2: Assay for Proteasome Inhibition

-

Enzyme Preparation: Use purified human 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Inhibitor Incubation: In a 96-well plate, pre-incubate the 20S proteasome with varying concentrations of the boronic acid inhibitor in an appropriate assay buffer for 15-30 minutes at 37 °C to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Data Acquisition: Measure the increase in fluorescence over time using a plate reader (Excitation ~380 nm, Emission ~460 nm for AMC). The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

Arylboronic acids have transitioned from being a synthetic curiosity to a validated and vital component of the medicinal chemist's toolkit. Their journey, exemplified by the clinical and commercial success of drugs like Bortezomib, highlights the power of leveraging unique chemical properties for therapeutic gain.[4] The foundational utility of the Suzuki-Miyaura coupling continues to drive the synthesis of new chemical entities, while the direct application of the boronic acid pharmacophore is expanding into new disease areas and modalities.[14][17]

Looking forward, the field is poised for further innovation. The development of novel boronic acid-based covalent inhibitors for new enzyme targets, the refinement of PET imaging agents for more precise diagnostics, and the design of next-generation theranostics are all active areas of research.[5][37][38] As our understanding of boron chemistry deepens, the "boron advantage" will undoubtedly continue to yield new solutions to pressing medical challenges.

References

- Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Institutes of Health.

- Molecular Boronic Acid-Based Saccharide Sensors. (2021-04-12). ACS Publications.

- Bortezomib. (n.d.). Wikipedia.

- Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). National Institutes of Health.

- VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere.